N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Catalog No.
S1535321
CAS No.
10219-04-2
M.F
C8H7ClFNS
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

CAS Number

10219-04-2

Product Name

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

IUPAC Name

N-(3-fluorophenyl)-N-methylcarbamothioyl chloride

Molecular Formula

C8H7ClFNS

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-3-6(10)5-7/h2-5H,1H3

InChI Key

HSDZSNCIZXXUGE-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)F)C(=S)Cl

Synonyms

N-METHYL-N-(3-FLUOROPHENYL)-THIOCARBAMOYL CHLORIDE

Canonical SMILES

CN(C1=CC(=CC=C1)F)C(=S)Cl

The exact mass of the compound N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis:

  • Thiocarbamoyl chloride group: This group can react with various nucleophiles, including amines, alcohols, and thiols, to form diverse N-substituted thiocarbamates, which can exhibit interesting biological properties [].
  • 3-fluorophenyl group: The presence of the fluorine atom in the meta position of the phenyl ring can introduce unique electronic properties, potentially influencing the reactivity and biological activity of the molecule [].

While there is no extensive research directly focused on N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride, its structural features suggest potential for investigation in areas like:

  • Medicinal chemistry: The thiocarbamoyl moiety has been explored in the development of drugs with various therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities [].
  • Material science: Thiocarbamates can be used as precursors for the synthesis of various functional materials, such as polymers, conducting materials, and coordination complexes [].

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound classified as a thiocarbamoyl chloride. Its molecular formula is C₈H₇ClFNS, with a molecular weight of approximately 203.67 g/mol. The structure consists of a thiocarbonyl group (C=S) linked to a nitrogen atom that carries a methyl group (CH₃) and a 3-fluorophenyl substituent (C₆H₄F). The compound also features a chlorine atom attached to the nitrogen, contributing to its reactivity and making it a polar molecule due to the electronegativity differences among its constituent atoms .

Typical of acyl chlorides, including:

  • Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines, alcohols, or thiols. For example:
    RC=OCl+NuRC=ONu+ClR-C=O-Cl+Nu^-\rightarrow R-C=O-Nu+Cl^-
    where RR represents the N-methyl and 3-fluorophenyl group.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid:
    RC=OCl+H2ORCOOH+HClR-C=O-Cl+H_2O\rightarrow R-COOH+HCl

These reactions highlight the compound's potential for further chemical transformations and functionalization .

The synthesis of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride typically involves the reaction of N-methylthiocarbamoyl chloride with 3-fluoroaniline. This process can be performed under controlled conditions to ensure high yield and purity. The general synthetic route may be outlined as follows:

  • Preparation of Thiocarbamoyl Chloride: Reacting methylamine with carbon disulfide followed by chlorination.
  • Substitution Reaction: Treating the thiocarbamoyl chloride with 3-fluoroaniline in an appropriate solvent under reflux conditions.

This method allows for the introduction of the fluorophenyl group while maintaining the integrity of the thiocarbamoyl structure .

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride has potential applications in various fields:

  • Medicinal Chemistry: Its structural characteristics may allow it to serve as an intermediate in drug synthesis.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides.
  • Research Reagents: It can be utilized in proteomics and other biochemical research settings due to its reactive nature .

Several compounds share structural similarities with N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride, including:

  • N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chloride: Contains a trifluoromethyl group instead of a fluorine atom, potentially altering its electronic properties and reactivity.
  • N,N-Dimethyl-thiocarbamoyl chloride: Lacks the aromatic character provided by the fluorophenyl group, which may influence its biological activity.
  • N-Methyl-N-(phenyl)-thiocarbamoyl chloride: A simpler analog without fluorine substitution, which could exhibit different chemical behavior.

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chlorideFluorine substitution on phenylEnhanced lipophilicity
N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chlorideTrifluoromethyl group on phenylIncreased electron-withdrawing effects
N,N-Dimethyl-thiocarbamoyl chlorideNo aromatic substitutionSimpler structure, less reactivity
N-Methyl-N-(phenyl)-thiocarbamoyl chlorideNo fluorine substitutionBasic structure without halogen effects

The unique presence of both a methyl group and a fluorinated aromatic ring distinguishes N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride from its analogs, potentially imparting unique chemical properties and biological activities .

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Dates

Last modified: 08-15-2023

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